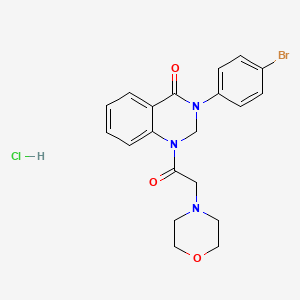
Paramethasone-17,21-orthovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paramethasone-17,21-orthovalerate: is a synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties. It is a derivative of paramethasone, a fluorinated glucocorticoid, and is used in various medical applications due to its potent effects on the immune system and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of paramethasone-17,21-orthovalerate involves the reaction of 17α,21-cyclic orthoesters of 17α,21-dihydroxy pregnanes with a halo compound in the presence of an organic polar solvent. This reaction simultaneously results in halogenation at the 21-position and esterification at the 17α-position . Common solvents used include dimethylformamide, N-methylpyrrolidone, hexamethylphosphoric triamide, and dimethylsulfoxide .
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Paramethasone-17,21-orthovalerate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, paramethasone-17,21-orthovalerate is used as a reference compound in the study of glucocorticoid activity and structure-activity relationships .
Biology: In biological research, it is used to study the effects of glucocorticoids on cellular processes, including gene expression and protein synthesis .
Medicine: Medically, this compound is used to treat inflammatory and autoimmune conditions due to its potent anti-inflammatory and immunosuppressant properties .
Industry: In the pharmaceutical industry, it is used in the formulation of various corticosteroid medications .
Mechanism of Action
Paramethasone-17,21-orthovalerate exerts its effects by binding to glucocorticoid receptors, which then translocate to the cell nucleus and modulate the expression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses . The molecular targets include various cytokines such as IL-1, IL-2, IL-6, and TNF-alpha .
Comparison with Similar Compounds
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Betamethasone: A glucocorticoid used in similar medical applications but with different pharmacokinetic properties.
Hydrocortisone: A less potent glucocorticoid with a broader range of applications.
Uniqueness: Paramethasone-17,21-orthovalerate is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its fluorinated structure enhances its anti-inflammatory properties while reducing its mineralocorticoid activity, making it suitable for conditions where sodium retention is undesirable .
Properties
CAS No. |
31729-41-6 |
|---|---|
Molecular Formula |
C27H37FO6 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S,16'R)-2-butyl-6'-fluoro-2,11'-dihydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C27H37FO6/c1-5-6-8-26(32)33-14-22(31)27(34-26)15(2)10-18-17-12-20(28)19-11-16(29)7-9-24(19,3)23(17)21(30)13-25(18,27)4/h7,9,11,15,17-18,20-21,23,30,32H,5-6,8,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,23-,24+,25+,26?,27+/m1/s1 |
InChI Key |
XGHSVAAILZTBNH-ZXOAWTLQSA-N |
Isomeric SMILES |
CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)C)O |
Canonical SMILES |
CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)


![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)

![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)


![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)





